3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one
Description
This compound is a quinazolinone derivative characterized by a 3-methyl-substituted dihydroquinazolin-4-one core linked to a piperazine ring, which is further substituted at the 4-position with a 9-methyl-9H-purin-6-yl group. The quinazolinone scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation .
Properties
IUPAC Name |
3-methyl-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c1-24-12-22-15-16(24)20-11-21-17(15)26-7-9-27(10-8-26)19-23-14-6-4-3-5-13(14)18(28)25(19)2/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIOLBSLSMBGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5C(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound consists of a quinazolinone core substituted with a piperazine moiety and a 9-methylpurine group. The structural formula can be represented as follows:
This unique combination of functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to exhibit:
- Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways, which can lead to antiproliferative effects in cancer cells.
- Adenosine Receptor Modulation : Given the presence of the purine moiety, it may interact with adenosine receptors, influencing various physiological responses, including anti-inflammatory effects .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties:
- In vitro tests showed that the compound displayed antibacterial activity against Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
Case Studies
- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the effect of similar quinazolinone derivatives on cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM for different cell lines .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various synthesized derivatives, including this compound. The results demonstrated significant inhibition zones against tested pathogens, supporting its potential as an antibacterial agent .
Data Tables
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines. The presence of the purine moiety may enhance its activity by interacting with nucleic acid synthesis pathways.
- Antiviral Properties : Research indicates that similar compounds can inhibit viral replication by targeting viral enzymes. The purine-like structure may allow this compound to interfere with viral RNA synthesis.
2. Neuropharmacology
- CNS Activity : Compounds with piperazine and quinazolinone structures have been studied for their effects on neurotransmitter systems. The ability to cross the blood-brain barrier makes this compound a candidate for exploring treatments for neurological disorders such as anxiety and depression.
3. Biochemical Assays
- Ligand Development : The compound can serve as a ligand in biochemical assays aimed at studying receptor interactions, particularly with G-protein coupled receptors (GPCRs). Its unique structure allows for specificity in binding studies.
4. Synthetic Chemistry
- Building Block for Drug Development : This compound can act as a precursor in the synthesis of more complex pharmaceuticals, particularly those targeting specific biological pathways related to cancer and infectious diseases.
Data Table: Comparison of Biological Activities
| Activity Type | Compound Class | Potential Applications |
|---|---|---|
| Anticancer | Quinazolinones | Inhibition of cancer cell proliferation |
| Antiviral | Purine Derivatives | Viral replication inhibition |
| CNS Activity | Piperazine Derivatives | Treatment for anxiety and depression |
| Ligand Development | Biochemical Assays | Receptor binding studies |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined various quinazolinone derivatives, including those similar to our compound. It was found that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that the piperazine and purine components play critical roles in activity enhancement.
Case Study 2: Neuropharmacological Effects
Research conducted on piperazine derivatives indicated their potential as anxiolytics. The study highlighted how modifications to the piperazine ring could influence binding affinity to serotonin receptors, paving the way for further exploration of our compound's neuropharmacological properties.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety serves as a key site for functionalization due to its secondary amine groups. Reactions typically involve alkylation or acylation to introduce pharmacophoric groups.
Key Findings :
-
Alkylation at the piperazine nitrogen enhances solubility and modulates target affinity in kinase inhibitors .
-
Acylation is regioselective, favoring substitution at the less sterically hindered nitrogen .
Oxidation of the Dihydroquinazolinone Core
The 3,4-dihydroquinazolinone system can undergo oxidation to form the fully aromatic quinazolin-4-one, altering electronic properties and bioactivity.
Mechanistic Insight :
-
MnO₄⁻-mediated oxidation proceeds via radical intermediates, confirmed by ESR studies .
-
DDQ acts as both oxidant and electron acceptor, forming charge-transfer complexes.
Functionalization of the Purine Moiety
The 9-methylpurine group participates in cross-coupling and substitution reactions, enabling structural diversification.
Applications :
-
C6 arylation enhances binding to ATP pockets in kinase targets .
-
8-Bromopurines serve as intermediates for Suzuki–Miyaura couplings .
Reduction of the Dihydroquinazolinone System
Controlled reduction modifies the saturation state, influencing conformational flexibility.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | Partially reduced tetrahydroquinazolinone | 60% | |
| H₂ (Pd/C) | EtOH, 50 psi, 12h | Fully saturated hexahydroquinazolinone | 85% |
Structural Impact :
Acid/Base-Mediated Transformations
The compound exhibits pH-dependent reactivity, particularly at the quinazolinone lactam and purine N-atoms.
Stability Notes :
-
Degradation under strong acidic conditions limits oral bioavailability.
-
Base-mediated side reactions necessitate inert atmospheres .
Photochemical Reactions
UV irradiation induces unique reactivity in the purine–quinazolinone system.
| Wavelength (nm) | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 254 | CH₃CN, N₂, 6h | [2+2] Cycloaddition adducts | Photodynamic therapy probes | |
| 365 | DMF, O₂, 12h | Singlet oxygen-mediated oxidation | ROS-sensitive prodrugs |
Mechanism :
Bioconjugation Strategies
The piperazine nitrogen and purine C8 position enable covalent attachment to biomolecules.
| Target Group | Reagent | Conjugate | Yield | Source |
|---|---|---|---|---|
| Antibodies | NHS esters, pH 7.4 | Antibody–drug conjugates (ADCs) | 30–45% | |
| Peptides | Maleimide–thiol coupling | Peptide–purine hybrids | 50–60% |
Therapeutic Relevance :
Comparison with Similar Compounds
Core Scaffold and Functional Groups
A. Quinazolinone-Based Compounds 1. Letermovir (PF-07321332): - Structure: (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid . - Key Differences: - Substituents: Letermovir includes a trifluoromethylphenyl group and a methoxyphenyl-piperazine, enhancing lipophilicity and antiviral activity. - Solubility: The acetic acid group in letermovir improves aqueous solubility compared to the purine-substituted target compound.
4-(3-Chloro-4-Fluoroanilino)-7-Methoxy-6-(3-Morpholinopropoxy)Quinazoline: Structure: A quinazoline derivative with morpholine and alkoxy substituents . Key Differences:
- The absence of a piperazine linker reduces conformational flexibility.
- Morpholine and alkoxy groups enhance metabolic stability but may limit CNS penetration.
B. Piperazine-Linked Compounds 1. N-Cyclopentyl-4-Ethoxy-6-(Piperazin-1-yl)-1,3,5-Triazin-2-Amine: - Structure: Triazine core with piperazine and cyclopentylamino groups . - Key Differences: - Triazine core vs. quinazolinone: Alters electronic properties and binding affinity. - Activity: Targets cannabinoid receptors (CB2), unlike the purine-quinazolinone hybrid .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)Piperazin-1-yl]Acetic Acid :
- Lacks a heterocyclic core (e.g., quinazolinone or purine), limiting pharmacological relevance.
- FMOC group introduces steric hindrance, reducing bioavailability.
C. Purine-Containing Analogs 1. Novel 1H-Purin-6(9H)-One Derivatives: - Structure: Purinone derivatives with modifications at the 2- and 9-positions . - Methylation at the 9-position (as in the target compound) may enhance metabolic stability compared to unmethylated analogs .
Pharmacological and Physicochemical Properties
Research Findings and Mechanistic Insights
- Target Compound: The purine moiety may enable adenosine A2A receptor binding, as seen in other methylpurine derivatives . The quinazolinone core could inhibit tyrosine kinases (e.g., EGFR), analogous to gefitinib-like compounds .
- Letermovir :
- Triazine Analogs :
- Piperazine substitution improves CB2 receptor binding affinity (>100 nM in some derivatives) .
Q & A
Q. What are the established synthetic routes for 3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one, and what critical parameters influence yield optimization?
Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. For analogous quinazolinone derivatives, a common approach includes:
Condensation : Reacting a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) with methyl thioacetate to form a thioquinazolinone intermediate .
Piperazine coupling : Introducing the 9-methyl-9H-purin-6-yl piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions.
Hydrogenation : Reducing intermediates using catalysts like Pd/C or Raney Ni to stabilize the dihydroquinazolinone core .
Q. Critical Parameters :
- Temperature control during cyclization (60–80°C optimal for avoiding side reactions).
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling steps).
- Catalyst loading (5–10% Pd/C for efficient hydrogenation).
Table 1 : Synthetic Optimization Parameters
| Step | Key Variables | Optimal Range | Impact on Yield |
|---|---|---|---|
| Condensation | Solvent polarity, temp | DMF, 70°C | ±15% purity |
| Coupling | Catalyst type, reaction time | Pd(dba)₂, 12h | 65–78% yield |
| Hydrogenation | H₂ pressure, catalyst loading | 30 psi, 8% Pd/C | 85–92% conversion |
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR for verifying substituent positions (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment; gradient elution (acetonitrile/water + 0.1% TFA) resolves polar impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z ~434.2) and detect trace degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the pharmacophore elements of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the purine (e.g., substituting 9-methyl with ethyl or aryl groups) and quinazolinone rings (e.g., halogenation at C3) .
- Biological Assays : Test kinase inhibition (e.g., PI3K/mTOR pathways) using in vitro enzymatic assays and cell viability studies (IC₅₀ determination in cancer lines).
- Computational Modeling : Dock optimized structures into ATP-binding pockets using molecular dynamics (e.g., AutoDock Vina) to predict binding affinities .
Table 2 : SAR Design Framework
| Modification Site | Biological Target | Assay Type | Key Metrics |
|---|---|---|---|
| Purine C6 | Kinase ATP-binding | Fluorescence polarization | Kd (nM) |
| Piperazine N4 | Solubility/logP | Shake-flask method | logD₇.₄ |
| Quinazolinone C3 | Metabolic stability | Microsomal incubation | t½ (min) |
Q. What strategies are recommended for identifying and quantifying process-related impurities and degradation products in batch samples?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) to simulate stability challenges .
- LC-MS/MS Profiling : Use hyphenated techniques to isolate impurities (e.g., EP Imp. F, BP Imp. B) and assign structures via fragmentation patterns .
- Quantitative NMR (qNMR) : Deuterated solvents (DMSO-d₆) and internal standards (e.g., maleic acid) for impurity quantification without reference standards .
Table 3 : Common Impurities and Analytical Methods
| Impurity Code | Structure | Source | Detection Method |
|---|---|---|---|
| Imp. F(EP) | Oxidized piperazine | Synthesis | HPLC (RT = 8.2 min) |
| Imp. B(BP) | Chlorophenyl adduct | Degradation | LC-MS (m/z 450.3) |
Q. How should experimental designs be optimized to ensure reproducibility in pharmacological testing across research groups?
Methodological Answer:
- Randomized Block Design : Assign treatments to blocks (e.g., cell lines, animal cohorts) to minimize batch effects .
- Replication : Use ≥4 replicates per condition (n = 5–10 samples/replicate) to account for biological variability .
- Blinding : Mask sample identities during data collection to reduce observer bias.
Table 4 : Experimental Parameters for Reproducibility
| Variable | Recommended Standardization |
|---|---|
| Cell culture | Passage number ≤20, serum lot consistency |
| Animal models | Age ±1 week, controlled diet |
| Instrumentation | Daily calibration (e.g., plate readers) |
Q. What methodologies are available to assess the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer:
- Fugacity Modeling : Predict distribution in air, water, and soil compartments using physical-chemical properties (logKow = 2.8, water solubility = 1.2 mg/L) .
- Microcosm Studies : Evaluate biodegradation in simulated ecosystems (e.g., OECD 307 guidelines) with LC-MS monitoring .
- Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC₅₀) and genotoxicity tests (Ames assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
